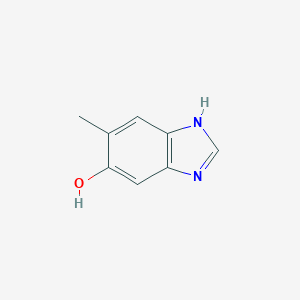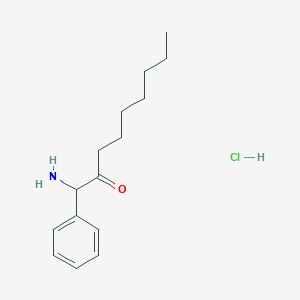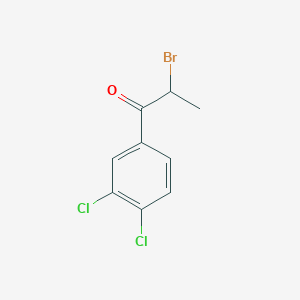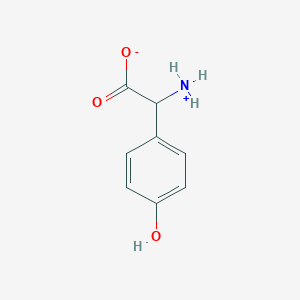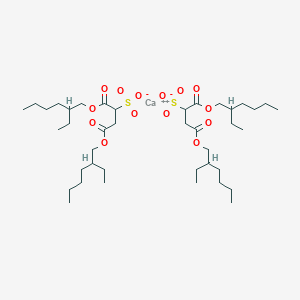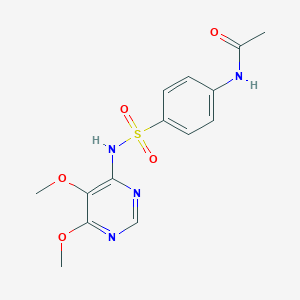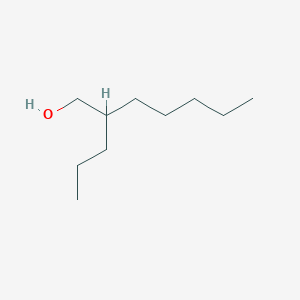![molecular formula C36H44N4O2 B125181 (1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol CAS No. 154466-37-2](/img/structure/B125181.png)
(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydroxymanzamine A is an alkaloid that is manzamine A with a hydroxy substituent at position 8. Isolated from Pachypellina and Acanthostrongylophora, it exhibits inhibitory activity against Glycogen Synthase Kinase-3 (EC 2.7.11.26). It has a role as a metabolite, an anti-HSV-2 agent and an EC 2.7.11.26 (tau-protein kinase) inhibitor. It is a member of beta-carbolines, an alkaloid and a member of isoquinolines. It derives from a manzamine A.
Scientific Research Applications
Antimicrobial Activity
Compounds derived from 3-(pyrimidin-4-yl)-1H-indole, closely related to the chemical structure , have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (El-Sayed, Abbas, Abdel Mageid, & Magdziarz, 2016).
Antimalarial Properties
Pyrido[3,2-b]indol-4-yl-amines, structurally similar to the queried compound, have been synthesized and shown significant activity against malaria, indicating potential use in antimalarial drug development (Görlitzer, Kramer, Meyer, Walter, Jomaa, & Wiesner, 2004).
Antiviral Applications
Studies on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives, which share similarities with the chemical , have revealed potential antiviral activities against HSV1 and HAV-MBB, suggesting a role in developing antiviral drugs (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Antidiabetic Potential
Compounds like Tryptoline-3-Carboxylic Acid Derivatives, structurally related to the queried molecule, have been investigated for their antidiabetic properties, presenting a potential application in diabetes treatment (Choudhary, Kohli, Kumar, & Joshi, 2011).
Potential in Cancer Treatment
Several compounds closely related to (1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol have been studied for their potential antitumor activities, indicating possible applications in cancer treatment (Nguyen et al., 1990; Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).
properties
CAS RN |
154466-37-2 |
|---|---|
Product Name |
(1R,4R,5Z,12R,13S,16Z)-26-(8-Hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
Molecular Formula |
C36H44N4O2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
(1R,4R,5Z,12R,13S,16Z)-26-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol |
InChI |
InChI=1S/C36H44N4O2/c41-30-14-11-13-27-28-15-18-37-33(32(28)38-31(27)30)29-22-25-16-21-39-19-9-5-2-1-4-8-17-36(29,42)34-35(25,24-39)23-26-12-7-3-6-10-20-40(26)34/h1,4,7,11-15,18,22,25-26,34,38,41-42H,2-3,5-6,8-10,16-17,19-21,23-24H2/b4-1-,12-7-/t25-,26+,34-,35?,36+/m1/s1 |
InChI Key |
AMSNINGPDSUBHZ-WAUQNXBMSA-N |
Isomeric SMILES |
C1CCN2CC[C@@H]3C=C([C@@](CC/C=C\C1)([C@H]4C3(C2)C[C@H]/5N4CCCC/C=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O |
SMILES |
C1CCN2CCC3C=C(C(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O |
Canonical SMILES |
C1CCN2CCC3C=C(C(CCC=CC1)(C4C3(C2)CC5N4CCCCC=C5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O |
synonyms |
8-hydroxymanzamine A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



